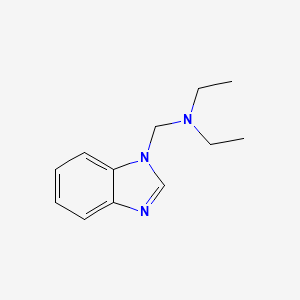

N-(benzimidazol-1-ylmethyl)-N-ethylethanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-(benzimidazol-1-ylmethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-3-14(4-2)10-15-9-13-11-7-5-6-8-12(11)15/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDMRCSMKPFUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379764 | |

| Record name | N-(benzimidazol-1-ylmethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72732-15-1 | |

| Record name | N-(benzimidazol-1-ylmethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathways and Methodological Variations

Classical Mannich Reaction

The primary synthesis route involves a one-pot Mannich reaction between:

- 1H-benzimidazole (or substituted derivatives)

- Formaldehyde (37% aqueous solution or paraformaldehyde)

- Diethylamine

- Molar ratios : Equimolar quantities (0.005–0.01 mol) of benzimidazole, formaldehyde, and diethylamine.

- Solvent system : Ethanol (10–30 mL per 0.005 mol substrate) or methanol.

- Reaction conditions : Reflux at 78–80°C for 4–8 hours under atmospheric pressure.

- Work-up : Post-reaction cooling, diethyl ether addition to precipitate crude product, followed by recrystallization from ethanol/ether mixtures.

Key variables :

Substituted Benzimidazole Precursors

Alternative routes utilize pre-functionalized benzimidazoles to modulate electronic and steric effects:

2-Arylbenzimidazole Derivatives

Reaction Mechanism and Stereoelectronic Considerations

The Mannich reaction proceeds via:

- Formation of iminium ion : Formaldehyde reacts with diethylamine to generate (CH₂=N⁺(C₂H₅)₂).

- Electrophilic attack : Benzimidazole’s N1 position (pKa ≈ 4–5) acts as a nucleophile, attacking the iminium carbon.

- Deprotonation : Final product formation via base-mediated proton abstraction.

Critical factors :

Optimization Strategies and Yield Improvements

Characterization and Analytical Data

Spectroscopic Fingerprints

IR (KBr, cm⁻¹) :

- 2865–2965 (C–H stretch, CH₂/CH₃ of diethylamine)

- 1593 (C=N stretch, benzimidazole)

- 736–751 (C–H out-of-plane bending, monosubstituted benzene)

¹H NMR (400 MHz, DMSO-d₆) :

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₇N₃ |

| Molecular weight | 203.29 g/mol |

| Melting point | 170–173°C |

| LogP (calc.) | 2.34 |

| Aqueous solubility | 8.9 mg/mL (25°C) |

Challenges and Alternative Approaches

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions: N-(benzimidazol-1-ylmethyl)-N-ethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

N-(benzimidazol-1-ylmethyl)-N-ethylethanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, facilitating the development of novel compounds with desired properties.

Synthesis of Benzimidazole Derivatives

The compound is often utilized in the synthesis of benzimidazole derivatives, which are known for their diverse biological activities. These derivatives can be synthesized via condensation reactions, often involving secondary amines and other functional groups, enhancing their utility in medicinal chemistry .

Biological Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole have shown promising results against Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like ampicillin .

Antiviral Properties

Benzimidazole derivatives have been investigated for their antiviral capabilities, particularly against viruses such as HIV. Some studies report that specific derivatives exhibit effective inhibition of viral replication, indicating their potential as therapeutic agents in treating viral infections .

Anticancer Potential

The compound has also been studied for its anticancer properties. It is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential application in cancer therapeutics, particularly for tumors resistant to conventional treatments .

Medicinal Applications

Therapeutic Uses

Benzimidazole derivatives are recognized for their therapeutic significance across various medical fields. They exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Some derivatives are already in clinical use for treating conditions like parasitic infections and gastrointestinal disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives for antimicrobial activity using microbroth dilution methods, revealing that this compound displayed significant effectiveness against tested microorganisms .

- Antiviral Activity : Research on new benzimidazole analogues indicated that some compounds exhibited potent inhibition against HIV strains, suggesting a pathway for developing new antiviral drugs .

Industrial Applications

Corrosion Inhibitors

In industrial settings, benzimidazole derivatives are employed as corrosion inhibitors due to their stability and reactivity. They can effectively protect metal surfaces from oxidative damage, making them valuable in various chemical processes.

Dyes and Pigments

The compound's chemical properties also lend themselves to applications in the production of dyes and pigments. Its ability to form stable complexes with metals enhances its utility in coloring agents used across different industries.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for creating complex molecules |

| Biology | Antimicrobial and antiviral agents | Effective against S. aureus and HIV |

| Medicine | Therapeutic agents | Used in treating infections and cancer |

| Industry | Corrosion inhibitors; dyes | Protects metals; enhances color stability |

Wirkmechanismus

The mechanism of action of N-(benzimidazol-1-ylmethyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They can also interact with microbial enzymes, disrupting essential metabolic pathways and leading to the death of the microorganism .

Vergleich Mit ähnlichen Verbindungen

N-((4-Bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine (2c)

N-(Benzimidazol-1-ylmethyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine

- Structure : Benzimidazole core with a 3,4-dimethoxyphenyl and methyl group on the ethylamine chain .

- Key Difference : Methoxy groups increase hydrophilicity and may modulate receptor interactions, while the methyl substitution reduces steric hindrance compared to the ethyl group in the target compound.

N-((3-Chloro-8-methoxy-11H-indolo[3,2-c]quinolin-9-yl)methyl)-N-ethylethanamine (9a)

N-(4-Bromo-2-(trifluoromethoxy)benzyl)-N-ethylethanamine (182)

- Structure : Aromatic benzyl group with bromine and trifluoromethoxy substituents.

- Key Difference : Strong electron-withdrawing groups (Br, CF₃O) increase electrophilicity, likely altering metabolic stability or target selectivity compared to benzimidazole-based analogs .

Structural Impact on Physicochemical Properties

Biologische Aktivität

N-(benzimidazol-1-ylmethyl)-N-ethylethanamine, a compound derived from the benzimidazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure of this compound includes a benzimidazole core which is pivotal for its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzimidazole derivatives and ethyl amines. The purity and structure of the synthesized compound can be confirmed through various techniques such as:

- Melting Point Determination : Melting point ranges have been reported between 178–180 °C.

- Spectroscopic Methods :

- FT-IR : Characteristic peaks observed include stretching at 1770 cm and stretching at 1587 cm.

- NMR Spectroscopy : Proton NMR spectra indicate the presence of distinct hydrogen environments confirming the structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study utilized the microbroth dilution method to evaluate its efficacy, revealing that the compound showed potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This is supported by studies that demonstrate cleavage of bacterial genomic DNA upon treatment with the compound, indicating a potential mechanism involving DNA damage.

Case Studies and Research Findings

A notable case study involved the evaluation of a series of benzimidazole derivatives, including this compound, where researchers assessed their antibacterial and anthelmintic properties. The findings suggested that this compound not only inhibits microbial growth but also displays low toxicity in brine shrimp lethality assays, indicating a favorable safety profile for further development.

Comparative Analysis with Other Compounds

In comparison with other benzimidazole derivatives, this compound demonstrated superior antimicrobial activity while maintaining a non-toxic profile. This positions it as a promising candidate for further pharmaceutical exploration.

Q & A

Q. What are the optimal synthetic routes for N-(benzimidazol-1-ylmethyl)-N-ethylethanamine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via Mannich base reactions, as demonstrated by a 67.5% yield using a one-pot condensation of benzimidazole derivatives with formaldehyde and N-ethylethanamine. Key parameters include maintaining a reaction temperature of 80–90°C and using DMSO-d6 as the solvent for NMR characterization. Reaction optimization can involve varying stoichiometric ratios of reagents (e.g., benzimidazole:formaldehyde:amine at 1:1.2:1.1) and employing catalysts like acetic acid to enhance imine formation .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

- IR Spectroscopy : Peaks at 1770 cm⁻¹ (C=N stretch) and 1587 cm⁻¹ (aromatic C=C) confirm the benzimidazole core and imine linkage.

- 1H NMR : Key signals include δ 4.82 ppm (s, 2H, CH2 bridging the amine and benzimidazole) and δ 7.26–8.08 ppm (m, 5H, aromatic protons). Integration ratios (e.g., 6H for CH3 groups at δ 1.00 ppm) validate molecular symmetry .

- Melting Point : A sharp range of 178–180°C indicates high purity .

Q. What safety precautions are necessary when handling this compound during laboratory synthesis?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile intermediates. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination. Avoid exposure to moisture, which may hydrolyze the imine bond .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the compound’s electron density, ionization potential, and bond dissociation energies. For example, DFT calculations can predict the HOMO-LUMO gap to assess redox activity or nucleophilic sites for further functionalization . Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What strategies can resolve discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

- NMR : If computed chemical shifts diverge from observed values, refine the solvent model (e.g., include DMSO explicit solvation) or check for conformational flexibility (e.g., rotating CH2 groups).

- IR : Discrepancies in C=N stretching frequencies may arise from anharmonic effects; apply scaling factors or use post-Hartree-Fock methods (e.g., MP2) for better agreement .

- Cross-validate with X-ray crystallography (using SHELXL ) to resolve ambiguities in molecular geometry.

Q. What methodologies are effective in studying the compound's potential biological interactions, such as enzyme inhibition?

- Kinetic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) via fluorescence-based assays.

- Structural Studies : Co-crystallize the compound with enzymes to identify binding modes (e.g., hydrogen bonding with benzimidazole nitrogen).

- SAR Analysis : Modify substituents on the benzimidazole ring (e.g., halogenation) and assess changes in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.